molecular formula C68H56O4Pd2 B13019450 Pd2(dba)3-dba

Pd2(dba)3-dba

Cat. No.: B13019450
M. Wt: 1150.0 g/mol
InChI Key: XFGZNYFKXJWVSH-XPKUMWTGSA-N
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Description

Tris(dibenzylideneacetone)dipalladium(0) with excess dba, commonly referred to as Pd2(dba)3-dba, is an organopalladium complex that serves as a valuable source of soluble, zero-valent palladium (Pd(0)) in homogeneous catalysis . This complex is characterized by its dark purple/brown solid appearance and is typically handled under inert conditions due to its sensitivity to air and light . Its primary research value lies in catalyzing fundamental carbon-carbon and carbon-heteroatom bond-forming reactions, which are pivotal in organic synthesis, pharmaceutical development, and materials science. Key applications include Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Negishi coupling, and other palladium-catalyzed transformations . The mechanism of action involves the facile displacement of the relatively labile dibenzylideneacetone (dba) ligands by incoming substrates, which generates active Pd(0) catalytic species in situ that drive the catalytic cycle . The presence of excess free dba ligand in this formulation can help stabilize the palladium complex in solution, potentially mitigating a known deactivation pathway where the dba ligand itself undergoes arylation with certain aryl halide substrates, thereby preserving catalytic activity for more challenging reactions . Researchers will find this compound particularly useful for developing and optimizing synthetic methodologies. For optimal performance, it is recommended to store the compound in a cool, dark place under an inert atmosphere at room temperature . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C68H56O4Pd2

Molecular Weight

1150.0 g/mol

IUPAC Name

(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium

InChI

InChI=1S/4C17H14O.2Pd/c4*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h4*1-14H;;/b4*13-11+,14-12+;;

InChI Key

XFGZNYFKXJWVSH-XPKUMWTGSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pd].[Pd]

Origin of Product

United States

Synthetic Methodologies and Material Characterization for Tris Dibenzylideneacetone Dipalladium 0 Complexes

Established Synthetic Routes and Purity Considerations

The first reported synthesis of Tris(dibenzylideneacetone)dipalladium(0) dates back to 1970 and involves the reaction of dibenzylideneacetone (B150790) (dba) with sodium tetrachloropalladate. wikipedia.orgchemicalbook.com A common preparative method involves the reduction of a palladium(II) salt, such as palladium(II) acetate (B1210297), in the presence of excess dibenzylideneacetone.

A typical synthesis procedure is as follows:

Palladium(II) acetate, sodium acetate, and dibenzylideneacetone are combined in a flask.

Methanol (B129727) is added as the solvent.

The mixture is heated (e.g., at 40°C) with stirring for several hours, during which the solution color changes, and a precipitate forms. amazonaws.com

The solid product is isolated by vacuum filtration and washed with methanol and water to remove unreacted starting materials. amazonaws.com

A significant challenge associated with both commercially available and synthetically prepared Pd₂(dba)₃ is its variable purity. wikipedia.orgacs.org Samples can contain substantial impurities, notably palladium nanoparticles. acs.org Research has revealed that commercial batches of Pd₂(dba)₃ may contain up to 40% palladium nanoparticles, which can significantly affect its performance in catalysis by introducing heterogeneous catalytic pathways. acs.orgresearchgate.net The presence of these nanoparticles can lead to incorrect estimations of catalyst efficiency and reproducibility issues in catalytic procedures. acs.org Consequently, careful analysis and purification are essential. A modified synthesis protocol has been developed to produce high-purity Pd₂(dba)₃·CHCl₃ (99% purity), highlighting the importance of controlled synthetic conditions. acs.org

Table 1: Comparison of Pd₂(dba)₃ Purity from Different Sources

This table is interactive. You can sort and filter the data.

SourceReported PurityCommon ImpuritiesAnalytical Method
Commercial SamplesHighly variable (can be as low as 60%)Palladium nanoparticles (10-200 nm)NMR Spectroscopy
Standard SynthesisVariablePalladium nanoparticlesElectron Microscopy
Modified Synthesis99% (as CHCl₃ adduct)MinimalNMR Spectroscopy

Recrystallization and Solvate Adduct Formation (e.g., Pd₂(dba)₃·CHCl₃, Pd₂(dba)₃·toluene)

Recrystallization is a critical step for purifying crude Pd₂(dba)₃ and is often the method through which stable, crystalline solvate adducts are formed. The most common adduct is with chloroform (B151607) (CHCl₃), and the complex is frequently supplied and used as Pd₂(dba)₃·CHCl₃. wikipedia.orgchemicalbook.com The formation of these adducts is a result of solvent molecules occupying voids within the crystal lattice of the Pd₂(dba)₃ complex.

The process for forming the chloroform adduct typically involves:

Dissolving the crude, dark-purple/brown Pd₂(dba)₃ solid in a minimal amount of chloroform. amazonaws.com

Adding a less-solubilizing solvent, such as acetone, to the chloroform solution. amazonaws.com

Cooling the mixture (e.g., to -18°C) to induce crystallization of the Pd₂(dba)₃·CHCl₃ adduct. amazonaws.com

Isolating the resulting crystals by filtration and washing with a cold solvent like acetone. amazonaws.com

Besides chloroform, Pd₂(dba)₃ is known to form solvate adducts with other organic solvents, including toluene (B28343) and benzene. newsobserver.com The choice of solvent for recrystallization can influence the stability and reactivity of the resulting palladium complex. The structure of Pd₂(dba)₃ features two palladium atoms held together by the dba ligands, where the Pd(0) centers are coordinated to the alkene portions of the ligands. wikipedia.org The inclusion of a solvent molecule can subtly alter the crystal packing and, potentially, the ease with which the dba ligands are displaced in a catalytic reaction.

Table 2: Common Solvate Adducts of Pd₂(dba)₃

This table is interactive. You can sort and filter the data.

Adduct FormulaRecrystallization SolventAppearance
Pd₂(dba)₃·CHCl₃ChloroformDark purple/black crystals
Pd₂(dba)₃·C₇H₈TolueneCrystalline solid
Pd₂(dba)₃·C₆H₆BenzeneCrystalline solid

Control of Palladium Speciation During Synthesis: Preventing Undesired Palladium Nanoparticle Formation

A critical aspect of synthesizing high-purity Pd₂(dba)₃ is managing the speciation of palladium and preventing its aggregation into metallic nanoparticles. Palladium nanoparticles are often crystalline composites, ranging from 50 to 200 nm in diameter, that arise as an impurity during the chemical reduction step of the synthesis. newsobserver.comacs.orgresearchgate.net Their formation represents a competing aggregation process to the desired crystallization of the molecular Pd₂(dba)₃ complex. newsobserver.com

Several factors can influence the formation of palladium nanoparticles:

Temperature: The reaction temperature during the synthesis of the chloroform adduct is crucial. It is recommended to maintain the temperature between 49°C and 53°C. Below this range, incomplete dissolution of dibenzylideneacetone may occur, leading to an incomplete reaction. Above 53°C, the Pd₂(dba)₃·CHCl₃ complex may undergo reduction, yielding metallic palladium. google.com

Reductants: The synthesis involves the reduction of Pd(II) to Pd(0). If the reduction is too fast or uncontrolled, it can favor the formation of metallic palladium clusters over the desired complex. newsobserver.com

Acidic Conditions: The presence of acid can promote the decomposition of the Pd₂(dba)₃ complex, leading to the formation of palladium particles. researchgate.net

The presence of these nanoparticles is not a result of the decomposition of pre-formed Pd₂(dba)₃ over the timescale of the experiment but rather an impurity generated during the synthesis itself. newsobserver.comacs.org Differentiating between the hexagonal microcrystals of the Pd₂(dba)₃ complex and metallic Pd nanoparticles can be achieved through analytical techniques such as electron diffraction and transmission electron microscopy (TEM). acs.orgresearchgate.net Controlling these synthetic variables is paramount to ensure the synthesis of a pure Pd(0) precursor, which is essential for achieving predictable and reproducible outcomes in catalysis.

Structural Elucidation and Molecular Dynamics of Tris Dibenzylideneacetone Dipalladium 0 Complexes

Solid-State Structural Analysis by X-ray Diffraction

X-ray diffraction has been a pivotal technique in determining the solid-state structure of Pd₂(dba)₃, often crystallized as a solvate, such as Pd₂(dba)₃·CHCl₃ or Pd₂(dba)₃·CH₂Cl₂. nih.govacs.org These studies have provided fundamental insights into the coordination environment of the palladium atoms and the conformational intricacies of the dba ligands.

In the solid state, the Pd₂(dba)₃ molecule features two palladium(0) atoms bridged by all three dibenzylideneacetone (B150790) (dba) ligands. acs.org Each palladium atom typically adopts a trigonal coordination geometry, bonding to the olefinic groups of the bridging dba ligands. acs.org The distance between the two palladium atoms is approximately 3.24 Å. acs.org

A key structural feature is the conformation of the dba ligands, which are α,β-unsaturated ketones. These ligands can adopt different conformations, primarily the s-cis,s-trans and s-trans,s-trans forms, which describe the orientation of the double bonds relative to the central carbonyl group. nih.govresearchgate.net High-quality single-crystal X-ray diffraction analysis of Pd₂(dba)₃·CHCl₃ has revealed that the dba ligands are disordered, occupying multiple positions. nih.govacs.orgresearchgate.net More detailed studies combining experimental data with computational models have shown that in the solid state, two of the dba ligands are in the s-cis,s-trans conformation while one is in an s-cis,s-cis conformation. acs.org However, other analyses suggest that in the major isomer, the bridging dba ligands are exclusively in a s-cis,s-trans conformation, while a minor isomer contains one ligand in the s-trans,s-trans conformation. researchgate.net This conformational flexibility is a defining characteristic of the complex.

Conformations of dba Ligands in Pd₂(dba)₃ Isomers
Isomerdba Ligand 1 Conformationdba Ligand 2 Conformationdba Ligand 3 ConformationSupporting Evidence
Major Isomers-cis,s-transs-cis,s-transs-cis,s-transNMR, DFT nih.govresearchgate.net
Minor Isomers-cis,s-transs-cis,s-transs-trans,s-transNMR, DFT nih.govresearchgate.net
Solid-State (Alternate Finding)s-cis,s-transs-cis,s-transs-cis,s-cisX-ray Diffraction acs.org

The arrangement of Pd₂(dba)₃ molecules in the crystal lattice is governed by intermolecular interactions and packing effects. The crystals of Pd₂(dba)₃ are reported to belong to the triclinic system. chemicalbook.comscientificlabs.com The inclusion of solvent molecules, such as chloroform (B151607) or methylene (B1212753) chloride, within the crystal lattice plays a significant role in stabilizing the structure. acs.org

The shape and morphology of Pd₂(dba)₃ molecular crystals can be influenced by the solvent system used for crystallization. newsobserver.com For instance, distinct crystal shapes like hexagonal platelets, rods, and stars can be formed in THF/water binary solvent systems, with the morphology being dependent on the solvent ratio and surface tension. newsobserver.com These observations highlight how intermolecular forces between the complex, solvent molecules, and growing crystal faces dictate the final crystal packing and macroscopic appearance. newsobserver.comtcichemicals.com

Solution-State Structures and Isomerism via Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

While solid-state analysis provides a static picture, the structure of Pd₂(dba)₃ in solution is dynamic and complex. acs.orgnih.gov Advanced NMR spectroscopy has been indispensable in probing the solution-state behavior, revealing the existence of isomers and dynamic exchange processes. nih.govacs.org

The complexity of the ¹H NMR spectra of Pd₂(dba)₃, arising from overlapping signals and dynamic exchange, has necessitated the use of more sophisticated techniques. nih.gov Isotopic labeling, specifically with deuterium (B1214612) (²H) and carbon-13 (¹³C), has been a powerful strategy to simplify spectra and definitively assign the solution structures of the major and minor isomers. nih.govacs.orgresearchgate.net By selectively replacing protons with deuterium or enriching specific carbon positions with ¹³C, researchers have been able to trace the connectivity and conformation of the dba ligands in the exchanging isomeric forms at high magnetic fields (e.g., 700 MHz). nih.govresearchgate.net These studies confirmed that the major isomer in solution possesses bridging dba ligands exclusively in the s-cis,s-trans conformation, while the minor isomer contains one dba ligand in the s-trans,s-trans form. nih.govresearchgate.net

Pd₂(dba)₃ is not static in solution; it undergoes rapid dynamic rearrangements. acs.orgnih.gov Techniques like 2D exchange spectroscopy (EXSY) have shown exchange between the signals of olefinic protons from different dba ligands, indicating that the ligands are mobile. acs.orgnih.gov This fluxional process involves the isomerization of the complex, with an estimated activation energy of 17.9 ± 0.2 kcal/mol for the palladium complex. acs.orgnih.govananikovlab.ru

The process is generally understood as a fluxional isomerization involving rotations around the dihedral angles of the dba ligands, rather than complete dissociation of the ligands from the dimeric core. acs.orgnih.gov However, the dba ligands can be displaced by other coordinating species, such as phosphine (B1218219) ligands, which is the basis for its use as a Pd(0) precursor in catalysis. uvic.ca The stability of the complex and the rate of this Pd-olefin exchange are significantly influenced by substituents on the aryl rings of the dba ligand. nih.govacs.org It is also known that solutions of Pd₂(dba)₃ can slowly decompose, and commercial samples may contain significant amounts of palladium nanoparticles, which can affect its purity and catalytic activity. acs.orgresearchgate.net

Computational Chemistry Approaches to Structural Prediction and Conformational Analysis (e.g., Density Functional Theory Calculations)

Computational methods, particularly Density Functional Theory (DFT), have become essential tools for complementing experimental data and providing deeper insight into the structure and behavior of Pd₂(dba)₃. nih.govuu.nl DFT calculations have been successfully used to predict and support the experimentally determined structures of the major and minor isomers of Pd₂(dba)₃ in solution. nih.govacs.orgresearchgate.net These calculations help to rationalize the relative stabilities of different ligand conformations (s-cis,s-trans vs. s-trans,s-trans) and their arrangement around the Pd₂ core. researchgate.net

Furthermore, DFT has been employed to investigate the mechanisms of dynamic rearrangements. acs.orgnih.gov Theoretical modeling considered several possible mechanisms for the observed chemical exchange, concluding that the most likely pathway involves the successive rotation of dihedral angles within the dba ligands, a process of fluxional isomerization that does not require ligand dissociation. acs.orgnih.govananikovlab.ru These computational approaches are also valuable for predicting how electronic modifications to the dba ligands might influence the stability and reactivity of the complex. uu.nl

Summary of Research Methods for Pd₂(dba)₃ Structural Analysis
TechniquePrimary ApplicationKey Findings
X-ray DiffractionSolid-State StructureRevealed Pd-Pd distance, trigonal coordination, and bridging dba ligands. acs.orgchemicalbook.com Showed ligand conformational disorder. nih.gov
NMR Spectroscopy (¹H, ¹³C)Solution-State StructureIdentified major and minor isomers in solution. nih.govresearchgate.net
Isotopic Labeling (²H, ¹³C)Structural AssignmentEnabled definitive assignment of ligand conformations in solution isomers. nih.govacs.orgresearchgate.net
2D EXSY NMRDynamic ProcessesDemonstrated rapid fluxional isomerization and ligand exchange in solution. acs.orgnih.gov
Density Functional Theory (DFT)Computational ModelingSupported experimental structures, calculated relative isomer energies, and modeled dynamic rearrangement pathways. nih.govacs.orgnih.gov

Pre Catalyst Activation and Active Species Generation from Tris Dibenzylideneacetone Dipalladium 0

Ligand Displacement Mechanisms and Kinetics During Activation

The activation of Pd₂(dba)₃ commences with the displacement of the dibenzylideneacetone (B150790) (dba) ligands by more strongly coordinating ancillary ligands, typically phosphines or N-heterocyclic carbenes (NHCs). This ligand exchange is not a simple, one-step process but rather a complex equilibrium. The dba ligand, while considered weakly coordinating, remains in the solution and can compete with the ancillary ligands for coordination to the palladium center. uvic.ca

Real-time analysis using techniques like UV-Vis spectroscopy and electrospray ionization mass spectrometry (ESI-MS) has provided significant insights into the kinetics and mechanism of this activation process. researchgate.net Studies have shown that the activation of Pd₂(dba)₃ with phosphine (B1218219) ligands can be rapid, even at low temperatures and without a large excess of the incoming ligand. researchgate.net However, complete displacement of the dba ligand is not always achieved, leading to the formation of mixed-ligand palladium species such as [Pd(L)₂(dba)]. uvic.ca The generation of the catalytically active species from Pd₂(dba)₃ is often an endergonic process, meaning it requires an input of energy to proceed. researchgate.net

The general process, often depicted as a simple ligand exchange, is in reality more intricate due to the presence of free dba in solution, which can influence the equilibrium and the nature of the active species. uvic.ca The kinetics of dba displacement are influenced by the nature of the incoming ligand, the solvent, and the reaction temperature.

Influence of Ancillary Ligands (e.g., Phosphines, N-Heterocyclic Carbenes) on Activation Pathways

The choice of ancillary ligand is paramount in dictating the activation pathway of Pd₂(dba)₃ and the subsequent reactivity of the generated catalyst. Phosphines and N-heterocyclic carbenes (NHCs) are the most prevalent classes of ligands employed in palladium catalysis.

The combination of ligands can also be a powerful strategy. For instance, using a mixture of phenanthroline monohydrate and triphenylphosphine (B44618) with a palladium catalyst has demonstrated superior catalytic properties in C-H bond arylation reactions compared to using either ligand individually. researchgate.net Computational studies suggest that while the phenanthroline ligand can initiate the endoergic process of generating the catalytically active species from Pd₂(dba)₃, the presence of triphenylphosphine is crucial for the subsequent oxidative addition of aryl halides, which is often the rate-determining step. researchgate.net

Role of Steric and Electronic Properties of Ligands

The steric and electronic properties of ancillary ligands are the primary factors that govern their influence on catalyst activation and performance. These properties can be systematically tuned to optimize the catalytic system for a specific transformation. nih.gov

Steric Properties: The steric bulk of a ligand plays a crucial role in promoting the formation of coordinatively unsaturated and highly reactive palladium species. nih.govarkat-usa.org Bulky ligands, such as dialkylbiaryl phosphines, encourage the formation of monoligated Pd(0) complexes (LPd(0)), which are often the most active species in the catalytic cycle. nih.gov This steric hindrance disfavors the formation of less reactive, coordinatively saturated complexes. The size of substituents on the ligand can significantly impact the rate of the catalytic reaction. nih.gov

Electronic Properties: The electron-donating ability of a ligand influences the electron density at the palladium center. nih.govbenthamopen.com Electron-rich ligands increase the electron density on the palladium, which facilitates the oxidative addition of substrates to the metal center, a key step in many catalytic cycles. arkat-usa.orgsigmaaldrich.com The electronic properties of ligands can be assessed by various methods, including the analysis of CO stretching frequencies in the IR spectra of corresponding metal-carbonyl complexes. benthamopen.com For example, benzoferrocenyl phosphines have been shown to be stronger electron donors than triphenylphosphine. benthamopen.comresearchgate.net

The interplay between steric and electronic effects is complex and often inseparable. benthamopen.com A ligand's effectiveness is determined by an optimal balance of these properties to facilitate all steps of the catalytic cycle.

Interactive Table: Impact of Ligand Properties on Catalytic Activity

Ligand PropertyEffect on Palladium CenterConsequence for Catalysis
High Steric Bulk Favors lower coordination numbersPromotes formation of highly reactive, monoligated species (e.g., L₁Pd(0)). nih.gov
High Electron-Donating Ability Increases electron densityFacilitates the oxidative addition step of the catalytic cycle. arkat-usa.org
Low Steric Bulk Allows for higher coordination numbersMay lead to the formation of less reactive, coordinatively saturated species.
Low Electron-Donating Ability Decreases electron densityCan hinder the oxidative addition step.

Formation of Monoligated and Dimerized Palladium Species

The activation of Pd₂(dba)₃ by ancillary ligands often leads to an equilibrium between different palladium species in solution. A key aspect of modern palladium catalysis is the recognition that monoligated Pd(0)L species are often the most catalytically active. researchgate.net The formation of these highly reactive species is favored by the use of sterically demanding ligands. nih.gov

However, under certain conditions, dimerized palladium species can also form. For instance, in non-coordinating solvents, halide-bridged dimeric species of the type [Pd(L)(Ar)(μ-X)]₂ can be present. uvic.ca The formation of such dimers can represent an off-cycle or less active state of the catalyst. The equilibrium between monomeric and dimeric species can be influenced by the ligand, solvent, and the concentration of the reactants.

In Situ Generation of Catalytically Active Palladium(0) Species

The in situ generation of the active Pd(0) catalyst from a stable precatalyst like Pd₂(dba)₃ and a suitable ligand is a common and practical approach in organic synthesis. uvic.ca This method avoids the need to handle often air-sensitive and unstable Pd(0)-ligand complexes. acs.org The process typically involves mixing Pd₂(dba)₃ with the chosen ligand in the reaction solvent, sometimes with a period of pre-stirring or heating, before the addition of the substrates and base. uvic.ca

The goal of the in situ activation is to efficiently generate the desired catalytically active species, most commonly a monoligated Pd(0) complex (LPd(0)). The choice of palladium precursor can significantly impact the catalytic cycle, even when the same ligand is used. arkat-usa.org While Pd₂(dba)₃ is a widely used source of Pd(0), its use can be complicated by the presence of the dba ligand, which can inhibit the catalyst. acs.org

Alternative Pd(II) precatalysts have been developed that can be reduced in situ to the active Pd(0) species. acs.org However, the direct use of Pd₂(dba)₃ remains a prevalent strategy, relying on ligand exchange to generate the active catalyst. rsc.org

Challenges in Reproducible Catalyst Formation and Speciation Control

Despite its widespread use, the in situ activation of Pd₂(dba)₃ presents several challenges that can lead to issues with reproducibility. chemrxiv.orgnih.gov The quality and purity of the Pd₂(dba)₃ itself can be a source of variability. chemrxiv.orgresearchgate.net The presence of palladium nanoparticles in some batches of Pd₂(dba)₃ can also be a significant issue. rsc.org

Controlling the speciation of the catalyst in solution is a major challenge. york.ac.ukacs.org Small changes in reaction conditions, such as the order of reagent addition, stirring time, or temperature, can alter the equilibrium between different palladium species (e.g., monoligated, bisligated, dba-containing, and dimeric complexes), leading to inconsistent catalytic activity. uvic.caacs.org For example, prolonged stirring times may not always be beneficial and can sometimes lead to changes in catalyst speciation. uvic.ca

The non-innocent role of the dba ligand further complicates the system, as it can remain coordinated to palladium and influence the catalyst's behavior. uvic.ca The formation of multiple catalytically active species from the same precatalyst can also contribute to a lack of reproducibility. acs.org These challenges highlight the need for a thorough understanding of the activation process and the development of well-defined precatalysts that can generate the active species in a more controlled and reproducible manner. researchgate.netnih.gov

Mechanistic Principles and Catalytic Cycles in Pd2 Dba 3 Initiated Transformations

Fundamental Steps of Palladium-Catalyzed Cross-Coupling Cycles

The catalytic cycle of palladium-catalyzed cross-coupling reactions, for which Pd₂(dba)₃ is a common starting material, generally proceeds through three elementary steps: oxidative addition, transmetalation (or ligand exchange), and reductive elimination. whiterose.ac.uklumenlearning.comscielo.br

Oxidative Addition to Palladium(0)

The catalytic cycle is initiated by the oxidative addition of an organic halide (or pseudohalide) to a coordinatively unsaturated Pd(0) species. whiterose.ac.ukcaltech.edu This step involves the insertion of the palladium atom into the carbon-halogen bond, leading to the formation of a square-planar Pd(II) complex. csbsju.edu The oxidation state of palladium changes from 0 to +II in this process.

The catalytically active species, often a monoligated palladium complex like [PdL], is generated in situ from the Pd₂(dba)₃ precursor in the presence of ancillary ligands, such as phosphines. uwindsor.ca The dba ligands are displaced by the added ligands to form more reactive Pd(0) complexes. acs.orgdoi.org The rate of oxidative addition is influenced by several factors, including the nature of the organic halide, the electron-donating properties of the ancillary ligands, and the solvent. uwindsor.caunife.it Electron-rich ligands enhance the electron density on the palladium center, which generally favors the oxidative addition step. uwindsor.caunife.it For less reactive aryl bromides and chlorides, oxidative addition is often the rate-determining step of the entire catalytic cycle. uwindsor.caucc.ie

Ligand Exchange and Transmetalation Processes

Following oxidative addition, the newly formed Pd(II) complex undergoes a ligand exchange or transmetalation step. In this phase, the halide or pseudohalide ligand on the palladium is replaced by the organic group from a second reagent, typically an organometallic compound (e.g., organoboron, organotin, or organozinc reagents). lumenlearning.comcsbsju.edu This step is crucial for bringing both organic partners of the cross-coupling reaction onto the same palladium center.

The mechanism of transmetalation can vary depending on the specific cross-coupling reaction. For instance, in the Suzuki-Miyaura coupling, the transfer of the organic group from the organoboron compound is often facilitated by a base. The exact nature of the ligation state of the palladium complex throughout the catalytic cycle is not always well-understood. yonedalabs.com

The dba ligand, if not completely displaced, can participate in or influence this stage. Studies have shown that dba can have a higher affinity for certain Pd(0) complexes than some bidentate P,N-ligands, thereby controlling the concentration of the most reactive species or even being present in the reactive complexes during oxidative addition. nih.gov This highlights the non-innocent role the dba ligand can play, extending beyond simply being a placeholder for more reactive ligands.

Reductive Elimination to Form Carbon-Carbon and Carbon-Heteroatom Bonds

The final step in the catalytic cycle is reductive elimination. whiterose.ac.uklumenlearning.com In this process, the two organic ligands attached to the Pd(II) center couple and are eliminated from the coordination sphere, forming the desired carbon-carbon or carbon-heteroatom bond. ucc.ienih.gov This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. yonedalabs.com

For reductive elimination to occur, the two organic groups typically need to be in a cis orientation to each other on the square-planar Pd(II) complex. If they are trans, a trans-to-cis isomerization must precede the elimination step. uwindsor.ca The steric bulk of the ancillary ligands can play a significant role in promoting reductive elimination. unife.it

Role and Fate of the Dibenzylideneacetone (B150790) Ligand in Catalysis

The dibenzylideneacetone (dba) ligand in Pd₂(dba)₃ is often considered a labile, "spectator" ligand that is readily displaced by stronger-binding ligands like phosphines to generate the catalytically active species. However, a growing body of evidence reveals that dba is often a "non-innocent" ligand, actively participating in and influencing the catalytic cycle. acs.orgrsc.org

Non-Innocence of dba: Participation in Side Reactions (e.g., Bis-arylation, Catalyst Poisoning)

The dba ligand can undergo side reactions that can impact the efficiency and outcome of the catalytic process. One such reaction is the bis-arylation of the dba ligand itself. In some cross-coupling reactions, the aryl groups from the organometallic reagent or the aryl halide can add across the double bonds of the dba molecule. This process consumes the active catalyst and the coupling partners, leading to lower yields of the desired product.

Furthermore, dba or its derivatives can act as catalyst poisons. The coordination of dba to the active palladium species can sometimes be too strong, effectively sequestering the catalyst and preventing it from participating in the desired catalytic cycle. rsc.org The stability of the Pd(0)-dba complex can be influenced by the electronic properties of the dba ligand, with electron-withdrawing groups on the dba stabilizing the complex and potentially reducing catalytic activity.

Competitive Coordination Effects on Catalytic Activity

The dba ligand exists in equilibrium with other ligands in the reaction mixture for coordination to the palladium center. acs.orguwindsor.ca This competitive coordination can have a significant impact on the concentration of the catalytically active species. rsc.orgresearchgate.net

For example, in reactions where a phosphine (B1218219) ligand is added to the Pd₂(dba)₃ precursor, the dba ligand competes with the phosphine for coordination to the Pd(0) center. The position of this equilibrium depends on the relative binding affinities of the dba and phosphine ligands to palladium. If dba binds too strongly, it can inhibit the formation of the desired phosphine-ligated palladium catalyst, thereby slowing down or even halting the reaction. Conversely, a very labile dba ligand might lead to rapid formation of the active catalyst but could also result in catalyst decomposition if the active species is not sufficiently stable. Therefore, a delicate balance in the coordination strength of the dba ligand is often required for optimal catalytic performance.

Kinetic and Computational Studies on Rate-Determining Steps and Reaction Pathways

Understanding the intricate details of a catalytic cycle is paramount for optimizing reaction conditions and developing more efficient catalysts. For transformations initiated by Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), extensive kinetic and computational studies have been employed to elucidate the elementary steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—and to identify the rate-determining step (RDS).

The identity of the RDS in palladium-catalyzed cross-coupling reactions is not fixed; it is highly dependent on the specific reaction type, the nature of the substrates, the choice of ligand, and the reaction conditions. uwindsor.ca

Oxidative Addition as the Rate-Determining Step: Often, the oxidative addition of an aryl halide to the Pd(0) center is considered the RDS, particularly when employing less reactive electrophiles like aryl chlorides or unactivated aryl bromides. uwindsor.caucc.ie The energy barrier for this step generally increases in the order Ar–I < Ar–Br < Ar–Cl. ucc.ie Computational studies using Density Functional Theory (DFT) have supported this observation. For instance, in a model C-H arylation reaction, DFT calculations highlighted both oxidative addition and C-H activation as potential rate-determining steps. nih.gov Similarly, in a mixed-ligand system for C-H arylation of benzothiazole, computational results suggested that while ligand exchange to generate the active species is endoergic, the subsequent oxidative addition of the aryl halide is the RDS. researchgate.netresearchgate.net The use of strong σ-donating, electron-rich phosphine ligands can accelerate this step by increasing the electron density on the palladium center. tpu.ru

Transmetalation and Reductive Elimination as Rate-Determining Steps: While oxidative addition is frequently the slowest step, other stages of the cycle can be rate-limiting under different circumstances. DFT studies on the Pd-catalyzed coupling of naphthalene (B1677914) allyl chloride with allenyltributylstannane revealed that none of the three main stages—oxidative addition, transmetalation, or reductive elimination—had significantly large energy barriers, though the study focused on the mechanistic pathways rather than pinpointing a single RDS. acs.org In certain Buchwald-Hartwig amination reactions, kinetic studies have pointed towards reductive elimination from the Pd(II) amido complex as the RDS. acs.org Calorimetry experiments showed a positive order in amine and bromide, with an induction period suggesting a change in the active palladium species over the course of the reaction. illinois.edu Furthermore, kinetic isotope effect (KIE) studies have been used to identify the RDS. In one study involving a Pd(II) pre-catalyst, a KIE of 1.6 confirmed that deprotonation was the rate-determining step. rsc.orgrsc.org

Computational Insights into Reaction Pathways: DFT calculations have become an indispensable tool for mapping the potential energy surfaces of catalytic cycles initiated by Pd2(dba)3. These studies provide detailed geometries of transition states and intermediates, offering insights that are often inaccessible through experimental methods alone. nih.govethz.ch

For example, DFT modeling of the enantioselective α-arylation of ketones explored multiple pathways for the key C-C bond-forming reductive elimination step. acs.org The calculations found that direct reductive elimination from a C-bound enolate palladium complex was the most favorable pathway, aligning well with experimental stereoselectivity. acs.org In another study, computations revealed that the active catalyst can be a monoligated palladium species, [PdL], or an anionic species, [PdLX]⁻, depending on the solvent polarity, which in turn dictates the reaction selectivity with substrates containing multiple halide groups. ethz.chresearchgate.net

The table below summarizes findings from various studies on the rate-determining step in Pd2(dba)3-initiated reactions.

Reaction TypeProposed Rate-Determining Step (RDS)Method of DeterminationReference
C-H ArylationOxidative Addition / C-H ActivationDFT Calculations nih.gov
C-H Arylation of BenzothiazoleOxidative AdditionComputational Methods researchgate.netresearchgate.net
Buchwald-Hartwig AminationReductive EliminationKinetic Studies / Calorimetry acs.orgillinois.edu
General Cross-CouplingOxidative Addition (esp. for Ar-Cl, Ar-Br)General Mechanistic Consensus uwindsor.caucc.ie
Pre-catalyst ReductionDeprotonationKinetic Isotope Effect (KIE) Study rsc.orgrsc.org

Catalyst Deactivation Mechanisms and Palladium Colloidal/Nanoparticle Formation in Catalysis

The efficiency and reproducibility of catalytic reactions involving Pd2(dba)3 can be compromised by catalyst deactivation. A primary concern is the stability of the soluble Pd(0) species, which can degrade into catalytically inactive or less active forms. The formation of palladium colloids and nanoparticles is a significant deactivation pathway. rsc.org

Formation of Palladium Nanoparticles: Pd2(dba)3 is often used as a precursor for the synthesis of palladium nanoparticles. researchgate.netpolimi.it However, its uncontrolled decomposition during a homogeneous catalytic reaction is undesirable. The complex can decompose to form Pd nanoparticles, especially in the absence of strongly coordinating ligands or upon interaction with certain reagents or surfaces. acs.org This process effectively removes the active homogeneous catalyst from the solution. acs.org It is noteworthy that commercial Pd2(dba)3 can itself contain palladium nanoparticle impurities, which can be an issue for reproducibility. rsc.orgrsc.orgresearchgate.net

The formation of these nanoparticles can be influenced by several factors:

Ligand Concentration: An insufficient phosphine-to-palladium ratio can fail to stabilize the Pd(0) center, leading to the formation of palladium black, a visible sign of nanoparticle aggregation. rsc.org

Solvent and Additives: The solvent system can impact the stability of Pd2(dba)3. In some cases, acidic conditions have been noted to promote the decomposition of the complex and the formation of Pd particles. researchgate.net

Reaction with Substrates: The dba ligand itself can undergo side reactions, leading to catalyst poisoning. In reactions involving aryl iodides, the dba ligand is susceptible to bis-arylation. The resulting dbaAr2 ligands form palladium species with altered and often diminished catalytic activity. rsc.orgx-mol.com This deactivation is particularly pronounced with electron-deficient aryl iodides, leading to poor reaction yields. rsc.orgx-mol.com

The table below outlines key factors and observations related to catalyst deactivation and nanoparticle formation.

Deactivation MechanismContributing FactorsObservationsReference
Nanoparticle/Colloid FormationInsufficient ligand concentrationFormation of palladium black rsc.org
Nanoparticle/Colloid FormationDecomposition of Pd2(dba)3 precursorRemoves active homogeneous catalyst from solution rsc.orgacs.org
Nanoparticle/Colloid FormationPresence of impurities in commercial Pd2(dba)3Affects reaction reproducibility rsc.orgresearchgate.net
Catalyst PoisoningBis-arylation of the dba ligandObserved with aryl iodides, especially electron-deficient ones rsc.orgx-mol.com

The transition from a well-defined homogeneous catalyst to heterogeneous nanoparticles complicates mechanistic interpretation, as it becomes unclear whether the observed catalysis occurs via soluble molecular species, nanoparticle surfaces, or a combination of both. While palladium nanoparticles can be catalytically active for some reactions, their formation from a homogeneous Pd2(dba)3 precursor is often an uncontrolled process that leads to lower efficiency and reproducibility. rsc.orgacs.org

Advanced Applications of Tris Dibenzylideneacetone Dipalladium 0 in Organic Synthesis

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions

Tris(dibenzylideneacetone)dipalladium(0), often abbreviated as Pd2(dba)3, serves as a crucial palladium(0) source in a multitude of palladium-catalyzed cross-coupling reactions. Its utility lies in its ability to readily provide the active Pd(0) species necessary to initiate the catalytic cycle. This section will delve into its advanced applications in two key carbon-carbon bond-forming reactions: the Suzuki-Miyaura and Sonogashira cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. Pd2(dba)3 is frequently employed as a precatalyst in these transformations. The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle that alternates between Pd(0) and Pd(II) oxidation states. yonedalabs.com The cycle commences with the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organoboron reagent and concluding with reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. harvard.edu

The efficiency and selectivity of the Suzuki-Miyaura reaction are profoundly influenced by the choice of ligands coordinated to the palladium center. While Pd2(dba)3 provides the palladium source, it is the nature of the ancillary ligands that dictates the reactivity and stability of the catalytic species. acs.org The coordination of ligands, typically phosphines, to the palladium atom is crucial for modulating its electronic and steric properties throughout the catalytic cycle. yonedalabs.com

The generally accepted mechanism involves the generation of a catalytically active Pd(0) species from the Pd2(dba)3 precatalyst. This is followed by the key steps of oxidative addition, transmetalation, and reductive elimination. harvard.edu However, the specific intermediates and the rate-determining step can vary depending on the substrates and reaction conditions. For instance, studies have shown that with certain aryl iodides, the turnover of the key on-cycle intermediate trans-[Pd(PPh3)2(Ar)(I)] can be unexpectedly poor at lower temperatures in the presence of excess triphenylphosphine (B44618), highlighting a nuance in the catalytic cycle. acs.org

Ligand effects are paramount in optimizing the Suzuki-Miyaura coupling. The choice of ligand can influence:

Rate of oxidative addition: Electron-rich and sterically bulky phosphine (B1218219) ligands can enhance the rate of oxidative addition, a crucial step in the catalytic cycle. researchgate.net

Transmetalation: The transmetalation step, involving the transfer of the organic group from the boron atom to the palladium center, can be influenced by the ligand's steric and electronic properties. Computational studies have shown that both steric and electronic effects of phosphine ligands control the transmetalation and reductive elimination steps. researchgate.net

Stereoselectivity: In couplings involving Z-alkenyl halides, the choice of ligand is critical to prevent Z-to-E isomerization. For example, Pd(P(o-Tol)3)2 has been shown to be an effective catalyst for retaining the Z-olefin geometry. organic-chemistry.org

Catalyst stability: Appropriate ligands stabilize the palladium nanoparticles that can form from the decomposition of dba complexes, preventing the formation of inactive palladium black. yonedalabs.com

The following table summarizes the effect of different types of phosphine ligands on the Suzuki-Miyaura coupling:

Ligand TypeCharacteristicsEffect on Suzuki-Miyaura Coupling
Triphenylphosphine (PPh3) Common, relatively air-stableWidely used, but can lead to inefficient coupling of aryl iodides at lower temperatures. acs.org
Bulky, electron-rich phosphines (e.g., P(t-Bu)3, SPhos) Increased steric hindrance and electron-donating abilityCan accelerate reductive elimination and stabilize the active catalyst, leading to higher turnover numbers.
Bidentate phosphines (e.g., dppf) Chelating ligandsCan provide greater stability to the palladium center.

In some cases, Pd2(dba)3 can be used in "ligand-free" Suzuki cross-coupling reactions, although the dba ligand itself or solvent molecules may play a coordinating role. researchgate.net However, the addition of specific ligands is generally necessary for achieving high efficiency and broad substrate scope.

Pd2(dba)3, in combination with suitable ligands, is a key component in Suzuki catalyst-transfer polymerization (SCTP). This chain-growth polymerization method allows for the synthesis of well-defined conjugated polymers with controlled molecular weights and low polydispersity indexes (PDIs). acs.orgresearchgate.net In SCTP, the palladium catalyst remains associated with the growing polymer chain, moving along it in a "walking" process. mdpi.com

A robust initiator system for controlled Suzuki cross-coupling polymerization of AB-type monomers can be generated in situ from Pd2(dba)3, a phosphine ligand like tri-tert-butylphosphine (t-Bu3P), and an aryl halide (ArI). acs.org This system forms an ArPd(t-Bu3P)I complex that initiates the polymerization. The combination of Pd2(dba)3/t-Bu3P/p-BrC6H4I has been identified as a particularly effective initiator, yielding polymers with PDIs as low as 1.13. acs.org

The following table details examples of initiator systems using Pd2(dba)3 for SCTP and their impact on the resulting polymer properties:

Initiator System ComponentsResulting Polymer Properties
Pd2(dba)3 / t-Bu3P / p-BrC6H4INarrow PDIs (≤1.20), controllable molecular weight. acs.org
Pd2(dba)3 / t-Bu3P / p-HOCH2C6H4BrProduces polymers with heterobifunctional chain ends. researchgate.net
Pd2(dba)3 / SPhosUsed in attempts to polymerize N-methyliminodiacetic acid (MIDA) boronate esters, though with challenges in controlling dispersity. rsc.org

By adjusting the ratio of the monomer to the initiator, the number-average molecular weight (Mn) of the resulting polymer can be controlled without a significant increase in the PDI. acs.org This level of control is crucial for tailoring the properties of conjugated polymers for applications in organic electronics and other advanced materials.

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org Traditionally, this reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. mdpi.com Pd2(dba)3 is a commonly used palladium source for this transformation. rsc.orgnih.gov The catalytic system Pd2(dba)3/PPh3/CuI has been successfully used for the synthesis of complex molecules like selenophene-conjugated magnesium tetraethynylporphyrin. rsc.org

A significant advancement in Sonogashira coupling has been the development of copper-free methodologies. The elimination of copper is desirable to avoid the formation of alkyne homocoupling byproducts (Glaser coupling) and to simplify product purification, which is particularly important in the synthesis of pharmaceutical compounds and organic electronic materials. nih.govrsc.org

In copper-free Sonogashira reactions, Pd2(dba)3 is often used in combination with specific ligands that can facilitate the catalytic cycle without the need for a copper co-catalyst. The choice of ligand is critical for the success of these reactions. Bulky and electron-rich ligands are often employed to generate highly active palladium complexes from weakly coordinated sources like Pd2(dba)3. libretexts.org For example, the catalyst system Pd2(dba)3/P(tBu)3 has been shown to promote the Sonogashira reaction of aryl bromides at room temperature in the absence of CuI, achieving high yields. researchgate.net

The following table presents examples of ligands used with Pd2(dba)3 in copper-free Sonogashira couplings:

LigandSubstrateReaction Conditions
P(tBu)3 Aryl bromidesRoom temperature researchgate.net
Bulky, electron-rich phosphines Aryl halidesGenerally mild conditions libretexts.org

The development of air-stable, monoligated precatalysts has also advanced copper-free Sonogashira reactions, offering an alternative to the in situ generation of the active catalyst from Pd2(dba)3 and a ligand, which can sometimes be inefficient. nih.gov

The mechanism of the Sonogashira reaction, particularly the copper-free variant, is not fully understood and can be influenced by the specific reaction conditions and substrates. It is believed that different catalytic cycles can operate depending on the nature of the reactants and the base used. researchgate.net

A proposed mechanistic changeover in the Sonogashira reaction depends on the electronic properties of the alkyne. researchgate.net For electron-rich alkynes, the reaction may proceed through a standard catalytic cycle. However, for electron-poor alkynes, an alternative pathway may become operative. While the specific role of Pd2(dba)3 in these mechanistic subtleties is as the source of the active Pd(0) catalyst, the ligands it is combined with will ultimately dictate which mechanistic pathway is favored. The interplay between the palladium catalyst, the ligand, the alkyne, and the base can lead to these mechanistic shifts. researchgate.net

The traditional mechanism for the copper-cocatalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. youtube.com In the copper-free version, the palladium catalyst must facilitate all the key steps, including the activation of the alkyne, which is a role typically attributed to the copper co-catalyst. This highlights the importance of the ligand in creating a sufficiently reactive palladium center to drive the reaction forward.

Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction, which involves the coupling of an organozinc compound with an organic halide, is a powerful method for C-C bond formation. Pd₂(dba)₃, in combination with suitable ligands, effectively catalyzes this reaction, even with challenging substrates. For instance, a catalyst system comprising Pd₂(dba)₃ and the sterically demanding tricyclopentylphosphine (PCyp₃) has been successfully employed for the cross-coupling of unactivated primary alkyl halides and tosylates with various organozinc reagents. This method demonstrates broad functional group tolerance, a significant advantage in the synthesis of complex molecules.

A notable application is the coupling of β-hydrogen-containing primary alkyl iodides, bromides, chlorides, and tosylates with alkyl-, alkenyl-, and arylzinc halides. The use of 2% Pd₂(dba)₃ with 8% PCyp₃ in a THF/NMP solvent system at 80°C facilitates these challenging couplings, which are often hampered by slow oxidative addition and rapid β-hydride elimination.

Table 1: Selected Examples of Negishi Cross-Coupling using a Pd₂(dba)₃/PCyp₃ Catalyst System Data sourced from a study on the cross-coupling of unactivated alkyl electrophiles.

Alkyl Halide/TosylateOrganozinc ReagentProductYield (%)
1-Iododecane(4-Fluorophenyl)zinc chloride1-(4-Fluorophenyl)decane85
1-Bromodecane(2-Thienyl)zinc chloride2-Decylthiophene78
1-ChlorodecaneIsopropylzinc bromide2-Methylundecane71
Decyl tosylatePhenylzinc chlorideDecylbenzene64

Kumada Cross-Coupling Reactions

The Kumada coupling utilizes organomagnesium reagents (Grignard reagents) to couple with organic halides. While nickel catalysts are common, palladium catalysts like those derived from Pd₂(dba)₃ are also employed, particularly for creating sterically hindered biaryl compounds. organic-chemistry.org The reaction provides a direct route for coupling Grignard reagents, which are readily prepared, avoiding extra steps required in other named coupling reactions. organic-chemistry.org The general mechanism involves the oxidative addition of the organic halide to the Pd(0) species, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is crucial in preventing side reactions and promoting high yields.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a cornerstone of C-C bond formation, involving the coupling of an unsaturated halide with an alkene. organic-chemistry.org Pd₂(dba)₃ is frequently used as the palladium(0) source to catalyze this transformation. americanelements.com The reaction is valued for its ability to form substituted alkenes with high trans selectivity. organic-chemistry.org The catalytic cycle involves the oxidative addition of the halide to Pd(0), followed by migratory insertion of the alkene, β-hydride elimination to release the product, and reductive elimination to regenerate the catalyst. chim.it

Phosphine-free catalytic systems have been developed to enhance the "green" credentials of the Heck reaction. For example, the arylation of naturally occurring compounds like eugenol and estragole with iodobenzene has been achieved using palladium precursors in solvents like DMF, sometimes mixed with water.

Table 2: Heck Arylation of Eugenol and Estragole with Iodobenzene Data from a study on phosphine-free palladium-catalyzed Heck transformations. nih.gov

SubstrateAryl HalideTemperature (°C)Time (h)Conversion (%)Major Product Yield (%)
EugenolIodobenzene100110079 (Product 1E)
EstragoleIodobenzene10039647 (Product 2E), 42 (Product 2Z)

Other Carbon-Carbon Bond Formations (e.g., Carroll Rearrangement)

Beyond the major named coupling reactions, Pd₂(dba)₃ catalyzes other important C-C bond formations, such as the Carroll rearrangement. wikipedia.org This reaction transforms a β-keto allyl ester into a γ,δ-allylketone through a rearrangement and decarboxylation process. rsc.org While the thermal Carroll rearrangement requires high temperatures, the palladium-catalyzed version, developed by Tsuji, proceeds under much milder conditions. rsc.org

The palladium-catalyzed pathway involves the formation of an intermediate allyl cation/carboxylate organometallic complex. Furthermore, the use of chiral ligands in conjunction with Pd₂(dba)₃ has enabled the development of asymmetric Carroll rearrangements. For example, the reaction of allyl α-acetamido-β-ketocarboxylates catalyzed by a palladium complex generated from Pd₂(dba)₃ and a chiral phosphine ligand can produce optically active γ,δ-unsaturated α-aminoketones with high enantiomeric excess (up to 90% ee). rsc.org

Palladium-Catalyzed Carbon-Heteroatom Bond Forming Reactions

The formation of bonds between carbon and heteroatoms like nitrogen is crucial for the synthesis of pharmaceuticals, agrochemicals, and materials. Pd₂(dba)₃ is a key catalyst in this area.

Buchwald-Hartwig Amination (C-N bond formation)

The Buchwald-Hartwig amination is the palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine to form a C-N bond. Pd₂(dba)₃ is a common and effective precatalyst for this transformation. heraeus-precious-metals.com The reaction has broad applicability, allowing the coupling of a diverse range of aryl chlorides, including electron-rich, electron-poor, and sterically hindered variants, with various primary and secondary amines. nih.gov

The choice of ligand is critical for the success of the reaction. Proazaphosphatrane ligands, when combined with Pd₂(dba)₃, create highly active catalysts for the amination of aryl chlorides. nih.gov For example, the commercially available ligand P(i-BuNCH₂CH₂)₃N is highly efficient, enabling the coupling of an electronically diverse set of aryl chlorides with numerous amines. nih.gov

Table 3: Buchwald-Hartwig Amination of Aryl Chlorides using Pd₂(dba)₃/P(i-BuNCH₂CH₂)₃N Data from a study on the scope of proazaphosphatrane ligands in Buchwald-Hartwig amination. nih.gov

Aryl ChlorideAmineBaseTemperature (°C)Time (h)Yield (%)
4-ChlorotolueneMorpholineNaOtBu1001898
4-ChloroanisoleDi-n-butylamineNaOtBu1001899
2-ChlorotolueneN-MethylanilineNaOtBu1001897
1-Chloro-4-(trifluoromethyl)benzeneAnilineNaOtBu1001898

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle analogous to C-C coupling reactions. wuxiapptec.com The cycle begins with the active Pd(0) species, which undergoes oxidative addition to the aryl halide to form a Pd(II) complex. wuxiapptec.comrug.nl Subsequently, the amine coordinates to the palladium center, and deprotonation by a base forms a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the desired aryl amine product and regenerates the Pd(0) catalyst. wuxiapptec.com

Despite this general consensus, the finer details of the mechanism have been the subject of extensive study and some controversy. The exact nature of the active catalytic species, the role of the ligand, and the sequence of events can vary depending on the specific reaction conditions, ligands, and substrates used. researchgate.netillinois.edu

Key Mechanistic Points and Controversies:

Oxidative Addition vs. Amine Coordination: A point of discussion has been the precise sequence of events. The commonly accepted pathway involves oxidative addition of the aryl halide to the Pd(0) complex first, followed by coordination of the amine. rug.nl However, the possibility of amine coordination to the Pd(0) complex before oxidative addition has also been considered, though studies suggest this is less likely to be the productive pathway. researchgate.net

The Role of the Base: The base plays a crucial role in deprotonating the amine that is coordinated to the palladium center, forming the key palladium-amido intermediate. The strength and nature of the base (e.g., sodium tert-butoxide) can significantly impact the reaction rate and scope. wuxiapptec.com

Reductive Elimination: This is the product-forming step. The rate of reductive elimination is influenced by the nature of the ligand and the substituents on both the aryl group and the amine. Electron-withdrawing groups on the aryl ring and less sterically hindered amines generally facilitate this step.

Catalyst Deactivation: Catalyst deactivation pathways can compete with the productive catalytic cycle. For instance, the formation of palladium black or off-cycle dimeric palladium species can reduce catalytic activity. The choice of a bulky, electron-rich phosphine ligand is often crucial to stabilize the palladium center and prevent these deactivation pathways. rug.nl

Research continues to refine the mechanistic understanding of the Buchwald-Hartwig amination, utilizing kinetic studies, computational modeling, and characterization of reaction intermediates to unravel the complexities of this powerful synthetic tool. researchgate.net

Ligand and Substrate Scope in Amination

The palladium-catalyzed cross-coupling of amines with aryl halides, known as the Buchwald-Hartwig amination, is a powerful tool for the formation of carbon-nitrogen bonds. The combination of Pd₂(dba)₃ with various phosphine ligands has been instrumental in expanding the scope and utility of this reaction. The choice of ligand is crucial and significantly influences the reaction's efficiency, substrate scope, and functional group tolerance.

Proazaphosphatrane ligands, when used in conjunction with Pd₂(dba)₃, create highly active catalysts for the amination of aryl chlorides. nih.gov Notably, the commercially available P(i-BuNCH₂CH₂)₃N is a highly general and efficient ligand, facilitating the coupling of a diverse set of aryl chlorides, including chloropyridines, with a wide range of amines. nih.gov This catalyst system is particularly effective for sterically hindered substrates and can be used at low catalyst loadings. nih.gov The use of NaOH as a base, instead of the more common NaOt-Bu, allows for the participation of functionalized substrates in these reactions. nih.gov

Bidentate phosphine ligands such as BINAP and DPPF have also proven effective in the Pd₂(dba)₃-catalyzed amination of aryl bromides. acs.orgwikipedia.org These ligands generally lead to higher reaction rates and better yields compared to monodentate phosphine ligands, particularly for the coupling of primary amines. wikipedia.org The Pd/BINAP system demonstrates broad functional group tolerance, accommodating esters, enolizable ketones, and nitro groups, especially when cesium carbonate is employed as the base. acs.orgnih.gov

The substrate scope for the amination of aryl bromides using the Pd₂(dba)₃/BINAP system is extensive, encompassing a variety of primary and certain classes of secondary amines. acs.orgnih.gov Most reactions proceed to completion with 0.5–1.0 mol % of the palladium catalyst, and in some instances, catalyst loadings as low as 0.05 mol % can be utilized. nih.gov

Ligand Aryl Halide Amine Base Key Features
P(i-BuNCH₂CH₂)₃N Aryl Chlorides Primary and Secondary Amines NaOt-Bu, NaOH Highly active for sterically hindered substrates; tolerates functional groups with NaOH. nih.gov
BINAP Aryl Bromides Primary and some Secondary Amines Cs₂CO₃ Broad functional group tolerance (esters, ketones, nitro groups). acs.orgnih.gov
BippyPhos Aryl/Heteroaryl Bromides Aliphatic Amines Not specified Effective for a variety of aryl/heteroaryl bromides and aliphatic amines. acs.org
KPhos Aryl/Heteroaryl Chlorides and Bromides Aqueous Ammonia KOH Enables the use of aqueous ammonia for the synthesis of primary arylamines. nih.gov

Thiol-Aryl Coupling (C-S bond formation)

The formation of carbon-sulfur bonds through the palladium-catalyzed coupling of thiols with aryl halides is another significant application of Pd₂(dba)₃. This transformation provides a direct route to aryl thioethers, which are important structural motifs in pharmaceuticals and materials science.

The combination of Pd₂(dba)₃ with the Xantphos ligand has been shown to be an effective catalytic system for the cross-coupling of both aliphatic and aromatic thiols with aryl bromides and triflates. researchgate.netlookchem.com These reactions are typically carried out in refluxing xylene and afford the corresponding aryl thioethers in good to excellent yields. researchgate.netlookchem.com The scope of this reaction is broad, demonstrating tolerance to a variety of functional groups on both the thiol and the aryl halide.

Recent advancements have focused on developing milder reaction conditions. By employing monophosphine ligands, it is possible to achieve effective C–S cross-coupling at room temperature using soluble bases. nih.gov This increased reactivity allows for the use of base-sensitive substrates. First, a variety of aliphatic thiols were efficiently coupled with aryl or heteroaryl bromides, and many common functional groups on either partner were tolerated under the mild reaction conditions. nih.gov

Ligand Aryl Halide/Triflate Thiol Key Features
Xantphos Aryl Bromides, Aryl Triflates Aliphatic and Aromatic Thiols Good to excellent yields in refluxing xylene. researchgate.netlookchem.com
Monophosphine Ligands (e.g., P(t-Bu)₃) Aryl Bromides Aliphatic and Aromatic Thiols Effective at room temperature with soluble bases; tolerates base-sensitive substrates. nih.gov

Allylic Amination

Palladium-catalyzed allylic amination is a powerful method for the formation of C-N bonds, providing access to allylic amines, which are valuable synthetic intermediates. Pd₂(dba)₃ is a commonly used precatalyst for these transformations, often in combination with a variety of ligands to control selectivity and reactivity.

The direct use of allylic alcohols and allylic amines as substrates in Pd-catalyzed allylic amination has been achieved under mild, additive-free conditions. nih.gov The cooperative effect of the palladium catalyst and a hydrogen-bonding solvent is believed to be responsible for the high reactivity. nih.gov This methodology is compatible with a range of functional groups and can be applied to the synthesis of various linear allylic amines in good to excellent yields. nih.gov

For asymmetric allylic amination, the use of chiral ligands is essential. Beller and co-workers described a Pd-catalyzed allylic amination of nonactivated allylic alcohols for the synthesis of cyclic and acyclic allylic amines using a combination of Pd₂(dba)₃, a binaphthol-based phosphoramidite ligand, and a Brønsted acid. acs.org This system provided the desired allylic amines with good to high enantioselectivities. acs.org Another notable example is the use of a monophosphoramidite ligand for the amination of α,α-disubstituted allylic carbonates with a wide range of primary alkyl amines and anilines, achieving high regio- and enantioselectivities. acs.org

C-H Activation Methodologies

The direct functionalization of C-H bonds is a rapidly evolving field in organic synthesis, offering a more atom- and step-economical approach to molecular construction. Pd₂(dba)₃ has been employed as a catalyst in some C-H activation protocols, although it is sometimes found to be less effective than Pd(II) sources in certain systems. For instance, in some arylation reactions of carboxylic acid derivatives, Pd(II) sources were found to be superior, and Pd₂(dba)₃ did not promote the desired transformation. nih.gov

However, in other contexts, Pd₂(dba)₃ has been successfully utilized. For example, in the palladium-catalyzed direct arylation of benzothiazole and benzoxazole, a combination of two ligands, phenanthroline monohydrate and triphenylphosphine, with a Pd-catalyst, including Pd₂(dba)₃, showed the best catalytic properties. researchgate.net This protocol exhibits a wide substrate scope, affording C2 arylated benzothiazole and benzoxazole derivatives in excellent yields. researchgate.net

The advancement in Pd-catalyzed distal C(sp²)–H and C(sp³)–H bond activation through various redox manifolds, including those accessible from Pd(0) precursors like Pd₂(dba)₃, continues to be an active area of research. rsc.org These methods often rely on directing groups to achieve high regioselectivity. rsc.org

Asymmetric Catalysis Initiated by Pd₂(dba)₃ (e.g., Trost Asymmetric Allylic Alkylation)

The Trost asymmetric allylic alkylation (AAA) is a powerful enantioselective transformation that utilizes a palladium catalyst and a chiral ligand to form new stereogenic centers. synarchive.com Pd₂(dba)₃ is a frequently used palladium(0) source for this reaction, which involves the substitution of a leaving group in an allylic position by a nucleophile. synarchive.comwikipedia.org The reaction is catalyzed by a palladium complex bearing a chiral bisphosphine ligand, leading to the formation of chiral, non-racemic allylic compounds. synarchive.com

The Trost AAA can form multiple types of bonds, including C–C, C–O, C–S, and C–N, with a single catalyst system. sigmaaldrich.com The Trost group has pioneered the use of C-2 symmetric diaminocyclohexyl (DACH) ligands in AAA, which allows for the rapid synthesis of a diverse range of chiral products with high yields and excellent enantioselectivity. sigmaaldrich.com The versatility of this methodology is demonstrated by its application in the synthesis of complex molecules. wikipedia.org

The mechanism of the Trost AAA involves the formation of a π-allylpalladium intermediate. The enantioselectivity is determined by the attack of the nucleophile on one of the two enantiotopic termini of the π-allyl group, which is controlled by the chiral ligand. nih.gov

Development of Novel Reaction Architectures and Transformations

The versatility of Pd₂(dba)₃ as a catalyst has enabled the development of novel and complex reaction sequences, including tandem and cascade reactions. These processes allow for the construction of complex molecular architectures from simple starting materials in a single operation, thereby increasing synthetic efficiency.

One example is the palladium-catalyzed carboamination reaction of N-allyl sulfamides, which affords cyclic sulfamide products. nih.gov Using a catalyst derived from Pd₂(dba)₃ and (S)-Siphos-PE, these reactions can be performed asymmetrically to yield products with high levels of enantiomeric excess. nih.gov

Another innovative application is the use of Pd₂(dba)₃ in combination with the XPhos ligand for the carboamination of alkylidenecyclopropanes to generate pyrrolidines bearing cyclopropane groups. nih.gov This transformation is effective with a broad array of aryl halide electrophiles. nih.gov

Furthermore, Pd₂(dba)₃ has been utilized in tandem processes that combine multiple catalytic cycles. For instance, a tandem decarboxylative amination/Heck/annulation reaction has been developed for the synthesis of indolines. mdpi.com While PdCl₂ and (t-Bu)₃P∙BF₄ were found to be the optimal catalyst system in this particular case, Pd₂(dba)₃ was among the palladium sources screened, highlighting its consideration in the development of such complex transformations. mdpi.com

Analytical and Spectroscopic Techniques for Investigating Tris Dibenzylideneacetone Dipalladium 0 and Its Catalytic Role

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Speciation and Ligand Exchange

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the behavior of Pd2(dba)3 in solution. It allows for detailed characterization of the complex and the study of dynamic processes such as ligand exchange.

Proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) NMR spectroscopies are routinely employed to characterize Pd2(dba)3 and its derivatives. amazonaws.com Isotopic labeling, using ²H and ¹³C, has been instrumental in determining the solution structures of the major and minor isomers of Pd2(dba)3 that are in free exchange. acs.org These studies have revealed that the conformation of the dibenzylideneacetone (B150790) (dba) ligands, whether s-cis,s-trans or s-trans,s-trans, plays a significant role in the isomeric forms observed. acs.org

¹H and ¹³C NMR spectra provide detailed information about the dba ligands and their coordination to the palladium centers. amazonaws.com For instance, the chemical shifts of the olefinic protons and carbons in the dba ligand are sensitive to coordination with the metal. In some cases, ¹H-¹³C correlation spectra (like HMQC and HSQC) are used to assign the complex proton and carbon signals, especially when dealing with isotopically labeled compounds. amazonaws.com

³¹P NMR is particularly valuable when phosphine (B1218219) ligands are used in conjunction with Pd2(dba)3 to form the active catalyst. rsc.org The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, providing information on the coordination of the phosphine ligand to the palladium center and the formation of various palladium-phosphine complexes in solution. rsc.orgacs.org For example, the reaction of Pd2(dba)3 with P(tBu)3 and an aryl iodide can be monitored by ³¹P NMR to observe the formation of Pd(II) species. rsc.org

Table 1: Representative NMR Techniques for Pd2(dba)3 Characterization

NMR TechniqueInformation Gained
¹H NMRProvides information on the protons of the dba ligand, allowing for the study of ligand conformation and exchange.
¹³C NMRUsed to probe the carbon skeleton of the dba ligand and its interaction with the palladium center. Isotopic labeling is often employed. acs.org
³¹P NMREssential for studying reactions involving phosphine ligands, providing insights into the formation of active catalytic species and intermediates. rsc.org
Isotopic Labeling (²H, ¹³C)Aids in the definitive assignment of NMR signals and the elucidation of complex solution structures. acs.org

Variable Temperature (VT) NMR spectroscopy is a powerful technique for investigating the dynamic behavior of Pd2(dba)3 in solution. nih.gov By recording NMR spectra at different temperatures, it is possible to study processes such as ligand exchange, which may be too fast to observe on the NMR timescale at room temperature. acs.org The rate of palladium-olefin exchange is significantly influenced by the electronic properties of the aryl substituents on the dba ligand. acs.org For some substituted Pd2(dba-Z)3 complexes, the ¹H NMR spectra are well-resolved at room temperature, while for others with different substituents, the spectra are broad, indicating a dynamic exchange process. acs.org Lowering the temperature can slow down these exchange processes, leading to the sharpening of NMR signals and allowing for the characterization of individual species.

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry, ESI-MS) for Real-Time Monitoring and Intermediate Identification

Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as a crucial tool for the real-time monitoring of catalytic reactions involving Pd2(dba)3 and for the identification of transient intermediates. uvic.carsc.orgresearchgate.net This technique is particularly useful for observing charged species in solution. To study neutral catalytic systems, charge-tagged ligands can be employed to render the palladium complexes observable by ESI-MS. uvic.ca

By coupling ESI-MS with techniques for continuous sample infusion, such as pressurized sample infusion (PSI), researchers can monitor the activation of the Pd2(dba)3 precatalyst and the subsequent steps of the catalytic cycle in real time. researchgate.netrsc.orguvic.ca For example, the activation of Pd2(dba)3 with phosphine ligands can be followed to observe the formation of various palladium-ligand species. uvic.ca ESI-MS can also detect the formation of key catalytic intermediates, such as oxidative addition products. rsc.org The sensitivity of ESI-MS allows for the observation of species that may not be detectable by other methods. uvic.ca

Ultraviolet-Visible (UV-Vis) Spectroscopy for Activation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is often used in conjunction with ESI-MS to provide a more complete picture of the activation of Pd2(dba)3. uvic.carsc.orgresearchgate.net While ESI-MS is excellent for observing charged species, UV-Vis spectroscopy can monitor neutral species like the initial Pd2(dba)3 complex. uvic.ca In methanol (B129727), Pd2(dba)3 exhibits a characteristic absorbance at 532 nm. uvic.ca The change in the UV-Vis spectrum upon the addition of a ligand can be monitored to follow the consumption of the precatalyst and the formation of the active catalytic species. uvic.ca This combined approach allows for a comprehensive, real-time analysis of the catalyst activation process. uvic.ca

X-ray Diffraction for Solid-State Structural Determination of Pre-catalysts and Key Intermediates

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids. acs.orgfigshare.com It has been used to elucidate the solid-state structures of Pd2(dba)3 and several of its derivatives with substituted dba ligands. acs.org These studies have revealed that in the solid state, the two palladium atoms in Pd2(dba)3 are bridged by the dba ligands. wikipedia.org The complex often co-crystallizes with solvent molecules, such as chloroform (B151607) or toluene (B28343), forming adducts like Pd2(dba)3·CHCl3. acs.orgwikipedia.org The precise structural information obtained from X-ray diffraction is crucial for understanding the nature of the precatalyst before it enters the catalytic cycle in solution.

Table 2: Selected Crystallographic Data for Pd2(dba)3 Adducts

CompoundCrystal SystemReference
Pd2(dba)3·CHCl3Monoclinic amazonaws.com
Pd2(dba)3·CH2Cl2Triclinic amazonaws.com
Pd2(dba)3·C6H6Monoclinic amazonaws.com

Application of Kinetic Isotope Effects (KIE) in Mechanistic Elucidation

Kinetic Isotope Effects (KIEs) are a powerful tool for investigating the mechanism of chemical reactions, including those catalyzed by palladium complexes derived from Pd2(dba)3. By comparing the rate of a reaction using a substrate containing a heavier isotope (e.g., deuterium) at a specific position to the rate with the normal, lighter isotope, information about the rate-determining step and the nature of bond-breaking and bond-forming processes can be obtained. While direct studies on Pd2(dba)3 itself are less common, KIE experiments are frequently used in mechanistic studies of palladium-catalyzed reactions where Pd2(dba)3 is the precatalyst. For example, in C-H activation reactions, the presence or absence of a KIE upon deuteration of the C-H bond can indicate whether this bond cleavage is involved in the rate-determining step of the reaction. researchgate.net

Current Challenges and Future Directions in Pd2 Dba 3 Mediated Catalysis

Rational Design of Superior Pre-catalysts and Ancillary Ligand Systems

A significant challenge in using Pd2(dba)3 lies in its nature as a pre-catalyst that requires in-situ activation to generate the catalytically active Pd(0) species. rsc.orguvic.ca This process can be complex and is not always efficient, leading to issues with reproducibility and catalyst performance. uvic.ca The purity of commercially available Pd2(dba)3 can also be a concern, as it may contain palladium nanoparticles that can lead to different catalytic activities and complicate the interpretation of reaction mechanisms. acs.org

The rational design of ancillary ligands is paramount to overcoming these challenges. researchgate.net Bulky, electron-rich phosphine (B1218219) ligands, for example, have been instrumental in improving the efficiency of various Pd2(dba)3-catalyzed reactions. mit.edu These ligands can stabilize the active Pd(0) species, facilitate crucial steps in the catalytic cycle like oxidative addition, and prevent catalyst deactivation. researchgate.netmit.edu

Recent research has focused on developing well-defined pre-catalysts that can generate the active LPd(0) species more efficiently and with greater control. researchgate.net The design of these systems aims to optimize the generation of the active catalyst, which is often a monoligated Pd(0)-L species. researchgate.net The development of new biarylphosphine ligands, for instance, has enabled challenging C-N cross-coupling reactions by enhancing catalyst stability and preventing the formation of off-cycle palladium complexes. mit.edu

Interactive Table:

Table 1: Comparison of Ligand Effects on Pd2(dba)3-Catalyzed Reactions
Ligand Type Key Features Impact on Catalysis Representative Examples
Bulky, Electron-Rich Phosphines Steric hindrance, high electron density Enhances catalyst stability, promotes oxidative addition, enables coupling of challenging substrates. mit.eduuwindsor.ca P(tBu)3, Buchwald-type biaryl phosphines. mit.eduuwindsor.ca
N-Heterocyclic Carbenes (NHCs) Strong σ-donors Forms stable Pd-NHC complexes, effective for coupling unactivated substrates. researchgate.net ---

Achieving Greater Control over Catalyst Speciation and Lifetime in Complex Reaction Environments

The nature of the active catalytic species derived from Pd2(dba)3 in solution is often not fully understood and can be influenced by various factors, including the solvent, ligands, and reactants. uvic.caacs.org The dba ligand itself is not always an innocent spectator and can participate in side reactions, leading to catalyst deactivation. For instance, it has been shown that dba can undergo bis-arylation in the presence of aryl iodides, forming new palladium species with altered catalytic activity. rsc.org

Understanding and controlling catalyst speciation is crucial for optimizing reaction outcomes and extending the catalyst's lifetime. Real-time monitoring techniques, such as UV-Vis spectroscopy and electrospray ionization mass spectrometry, are being employed to study the activation of Pd2(dba)3 and the subsequent formation of catalytically relevant species. uvic.caresearchgate.net This knowledge allows for the development of more rational activation protocols and the selection of appropriate reaction conditions to minimize catalyst decomposition. uvic.ca

Furthermore, the choice of solvent can significantly impact catalyst speciation and stability. acs.org For example, coordinating solvents can compete with ligands for binding to the palladium center, potentially altering the nature of the active catalyst. uvic.ca The development of deactivation-resistant catalysts through ligand design is an active area of research aimed at improving catalyst longevity and performance in complex reaction environments. mit.edu

Expanding the Scope and Efficiency of Pd2(dba)3-Catalyzed Transformations

While Pd2(dba)3 has been successfully applied in a wide array of transformations, there is a continuous drive to expand its utility to new and more challenging reactions. diva-portal.orgresearchgate.net This includes the development of methods for the synthesis of densely functionalized organic and organometallic compounds. diva-portal.org For example, palladium pincer-complex catalysts derived from Pd2(dba)3 have been used to alter the reactivity and selectivity in allylation reactions, allowing for the synthesis of functionalized allyl stannanes. diva-portal.org

Efforts are also being made to improve the efficiency of existing Pd2(dba)3-catalyzed reactions, particularly in terms of catalyst loading and turnover numbers (TONs). snnu.edu.cnwhiterose.ac.uk In C-H activation catalysis, for instance, researchers have achieved high TONs by using low catalyst loadings of Pd2(dba)3 in combination with co-catalysts or specific ligands. snnu.edu.cnwhiterose.ac.uk

The scope of Pd2(dba)3 catalysis is also being broadened to include the use of less reactive coupling partners, such as aryl chlorides, which are more cost-effective and readily available than their bromide or iodide counterparts. uwindsor.ca The development of highly active catalyst systems, often employing bulky and electron-rich phosphine ligands, has been key to achieving efficient coupling of these challenging substrates. uwindsor.ca

Interactive Table:

Table 2: Selected Examples of Expanding Reaction Scope with Pd2(dba)3
Reaction Type Substrates Ligand/Additive Key Outcome
N-arylation of Indoles Indoles, aryl halides/triflates Bulky, electron-rich phosphines Efficient coupling of a variety of substituted indoles. mit.edu
Heck Coupling Aryl chlorides, olefins P(tBu)3 Enables the use of less reactive and more economical aryl chlorides. uwindsor.ca
Asymmetric Allenylic Alkylation Racemic allenyl carbonates, β-ketoesters Chiral biphosphine ligands Stereoselective construction of 1,3-stereocenters with high enantioselectivity. mdpi.com

Development of More Sustainable and Atom-Economical Catalytic Processes

In line with the principles of green chemistry, there is a growing emphasis on developing more sustainable and atom-economical catalytic processes using Pd2(dba)3. mdpi.comsamaterials.com This involves minimizing waste, reducing energy consumption, and utilizing renewable resources. mdpi.com

One approach is the development of heterogeneous catalysts by supporting palladium nanoparticles derived from Pd2(dba)3 on materials like carbon. mdpi.com These supported catalysts can be easily separated from the reaction mixture and recycled, reducing palladium waste and product contamination. samaterials.com The size of the palladium nanoparticles, which can be influenced by the support material and the preparation method, plays a crucial role in the catalyst's activity and selectivity. mdpi.com

Atom economy is another key aspect of sustainable catalysis. samaterials.com Reactions that maximize the incorporation of atoms from the starting materials into the final product are considered more atom-economical. samaterials.com Pd2(dba)3-catalyzed reactions, such as allylic alkylation of alkynes, are being explored as atom-economical routes to valuable products. researchgate.net Additionally, the use of catalytic systems that enable reactions to proceed under milder conditions, such as lower temperatures, contributes to a more sustainable process by reducing energy consumption. samaterials.com The development of single-atom catalysts (SACs) from palladium precursors like Pd2(dba)3 also represents a promising avenue for sustainable organic transformations, offering high efficiency and unique catalytic properties. rsc.org

Q & A

Q. How is Pd₂(dba)₃ synthesized, and what analytical methods validate its structural integrity?

Pd₂(dba)₃ is typically synthesized via reduction of palladium(II) precursors in the presence of dba (dibenzylideneacetone). Characterization involves ¹H/¹³C NMR spectroscopy to confirm ligand coordination and purity, X-ray crystallography for structural elucidation, and elemental analysis to verify stoichiometry. For reproducibility, ensure reaction conditions (e.g., inert atmosphere, solvent purity) align with protocols in literature . Contaminants like residual CHCl₃ (from Pd₂(dba)₃-CHCl₃ adducts) must be ruled out via thermogravimetric analysis (TGA) .

Q. What are the primary applications of Pd₂(dba)₃ in cross-coupling reactions?

Pd₂(dba)₃ serves as a pre-catalyst in Buchwald-Hartwig aminations and Suzuki-Miyaura couplings . Its utility stems from labile dba ligands, which dissociate to generate active Pd(0) species. Methodologically, researchers must optimize ligand ratios (e.g., Xantphos, CyPF-tBu) and reaction parameters (temperature, solvent) to balance catalytic activity and stability. Benchmark studies show Pd₂(dba)₃ achieves >90% yield in aryl chloride aminations under optimized conditions .

Q. How does Pd₂(dba)₃ compare to other Pd(0) sources (e.g., Pd(dba)₂) in catalytic performance?

Comparative studies using cyclic voltammetry (CV) reveal Pd₂(dba)₃ exhibits distinct redox behavior and ligand-exchange kinetics compared to Pd(dba)₂. For example, Pd₂(dba)₃ with Xantphos shows a lower oxidation potential (-0.45 V vs. Ag/AgCl) than Pd(dba)₂ (-0.32 V), influencing its catalytic cycle efficiency. Researchers should pair Pd₂(dba)₃ with bulky ligands to stabilize reactive intermediates in challenging substrates .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reports on Pd₂(dba)₃’s necessity for CHCl₃ adducts?

While Pd₂(dba)₃-CHCl₃ is often cited for enhanced stability, recent studies demonstrate Pd₂(dba)₃ alone achieves comparable yields in cross-couplings. This discrepancy arises from ligand-lability differences in reaction media. For example, in polar solvents (DMF, THF), dba ligands dissociate rapidly, rendering the CHCl₃ adduct unnecessary. Researchers should conduct kinetic profiling (e.g., in situ IR spectroscopy) to map ligand dissociation rates under varied conditions .

Q. How do ligand ratios and electronic properties influence Pd₂(dba)₃’s catalytic activity?

The ligand-to-palladium ratio critically impacts catalytic efficiency. Excess dba ligands stabilize Pd(0) but may inhibit substrate binding. In Buchwald-Hartwig reactions, a 1:1 Pd/ligand ratio with Xantphos maximizes turnover. DFT calculations suggest electron-donating ligands lower activation barriers for oxidative addition steps. Experimental validation via Arrhenius plots (kinetic studies at varying temperatures) can quantify these effects .

Q. What strategies mitigate Pd nanoparticle formation during Pd₂(dba)₃-catalyzed reactions?

Pd black formation (deactivation pathway) is minimized by:

  • Using sterically hindered ligands (e.g., tBuBrettPhos) to stabilize mononuclear Pd species.
  • Introducing reductants (e.g., B₂pin₂) to maintain Pd(0) state.
  • Monitoring reaction progress via UV-Vis spectroscopy to detect nanoparticle nucleation early .

Q. How can researchers resolve inconsistencies in Pd₂(dba)₃’s reactivity across substrates?

Substrate-dependent performance often stems from electronic/steric effects or competing side reactions. For example, electron-deficient aryl chlorides require stronger Pd–ligand interactions. A systematic approach includes:

  • Hammett plots to correlate substrate electronics with reaction rates.
  • Control experiments (e.g., radical traps, deuterium labeling) to identify intermediates.
  • Cross-referencing data with computational models (e.g., NBO analysis) to predict reactivity trends .

Q. What are the limitations of Pd₂(dba)₃ in enantioselective catalysis?

Pd₂(dba)₃ is less effective in asymmetric catalysis due to rapid ligand exchange, which disrupts chiral environments. Advanced workarounds include:

  • Using bidentate chiral ligands (e.g., Josiphos) to enforce rigid coordination.
  • Pre-forming Pd–ligand complexes before substrate addition.
  • Kinetic resolution strategies to favor enantiomer formation .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in Pd₂(dba)₃?

Variability arises from differences in dba ligand purity or residual solvents. Mitigation involves:

  • Standardized synthesis protocols with strict inert-atmosphere controls.
  • Batch characterization (TGA, NMR) before use.
  • Reporting detailed synthetic procedures in publications to enhance reproducibility .

Q. What statistical methods validate Pd₂(dba)₃’s catalytic efficiency in high-throughput studies?

  • ANOVA to compare yields across ligand/substrate combinations.
  • Principal Component Analysis (PCA) to identify dominant variables (e.g., solvent polarity, temperature).
  • Error bars and confidence intervals in kinetic data to assess significance of rate differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.